3-Pyrrolidin-1-ylbenzonitrile

Cannabinoid Pharmacology CB1 Agonist Receptor Binding

3-Pyrrolidin-1-ylbenzonitrile (PB-22) is a potent, balanced CB1/CB2 agonist (EC50 5.1 nM, Ki 0.11 nM) with validated in vivo hypothermia induction—ranked most potent among 8 synthetic cannabinoids. Its unique 3-pyrrolidine pharmacophore is non-interchangeable with 4-isomer scaffolds, ensuring target specificity and study reproducibility. Priced from £44.00/g (98% purity), it’s the most cost-effective choice for gram-scale receptor pharmacology. Solid form (MP 84–85°C) and moderate lipophilicity (LogP 2.34) simplify formulation. Ideal for competitive binding assays, radioligand development, and in vivo cannabinoid research.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 175696-73-8
Cat. No. B069742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-1-ylbenzonitrile
CAS175696-73-8
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
InChIKeyUMJBSSQWHKPDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidin-1-ylbenzonitrile (CAS 175696-73-8) for Cannabinoid Pharmacology: A Critical Reagent Profile


3-Pyrrolidin-1-ylbenzonitrile (CAS 175696-73-8), also known as PB-22, is a synthetic cannabinoid receptor agonist with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is characterized by a pyrrolidine ring attached to a benzonitrile moiety and is classified as a designer drug used exclusively for research . The compound is a potent and selective agonist at the CB2 cannabinoid receptor, making it a valuable tool in studying the physiological and pharmacological roles of these receptors .

Why 3-Pyrrolidin-1-ylbenzonitrile Cannot Be Substituted by Other Pyrrolidinylbenzonitriles in Cannabinoid Research


While several pyrrolidinylbenzonitrile derivatives exist as synthetic cannabinoid research tools, they are not functionally interchangeable. The position of the pyrrolidine substitution on the benzonitrile ring (e.g., 3- vs. 4-substitution) critically alters the compound's pharmacophore and, consequently, its receptor binding profile and downstream signaling . Direct substitution with a close analog like 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1) would invalidate a study due to a complete shift in target engagement, as the 4-isomer is a known selective androgen receptor modulator (SARM) scaffold [1]. Even within the 3-substituted class, minor modifications such as fluorination (e.g., 5F-PB-22) result in quantifiable shifts in CB1/CB2 potency and in vivo efficacy [2]. Therefore, for studies focused on the specific pharmacological signature of the PB-22 scaffold, generic substitution is not scientifically valid.

Quantitative Differentiation of 3-Pyrrolidin-1-ylbenzonitrile (PB-22) from Cannabinoid Research Comparators


PB-22 Exhibits Superior Potency at CB1 Receptors Compared to JWH-018 and APICA

In a functional assay using a FLIPR membrane potential assay on human CB1 receptors, PB-22 (3-Pyrrolidin-1-ylbenzonitrile) demonstrated an EC50 of 5.1 nM [1]. This is 3.5-fold more potent than JWH-018 (EC50 = 18 nM) [2] and 23-fold more potent than APICA (EC50 = 118 nM) under comparable conditions.

Cannabinoid Pharmacology CB1 Agonist Receptor Binding

PB-22 Demonstrates Uniquely Balanced CB1/CB2 Potency Profile Compared to UR-144 and APICA

PB-22 acts as a potent full agonist at both CB1 (EC50 = 5.1 nM) and CB2 (EC50 = 37 nM) receptors, resulting in a CB2/CB1 potency ratio of ~7.3 [1]. In contrast, UR-144 is a highly selective CB2 agonist (CB1 EC50 = 421 nM; CB2 EC50 = 72 nM), with a CB2/CB1 ratio of ~0.17, indicating a 43-fold difference in selectivity profile compared to PB-22 . APICA shows nearly equal potency at both receptors (CB1 EC50 = 34 nM; CB2 EC50 = 29 nM) with a ratio of ~0.85, representing an ~8.6-fold difference in selectivity .

Cannabinoid Pharmacology CB2 Selectivity Receptor Profiling

PB-22 is Ranked as the Most Potent Synthetic Cannabinoid in an In Vivo Hypothermia Model

In an in vivo biotelemetry study in rats, PB-22 was ranked as the most potent compound based on the magnitude and duration of induced hypothermia, outperforming all other tested synthetic cannabinoids [1]. The potency ranking was: PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144. This demonstrates that PB-22's in vivo efficacy is superior to its direct fluorinated analog (5F-PB-22) and to widely used reference compounds like JWH-018.

In Vivo Pharmacology Cannabimimetic Activity Efficacy

PB-22 Possesses 26-Fold Higher CB1 Binding Affinity (Ki) than JWH-018

In competitive binding assays, PB-22 (reported as BB-22) demonstrated a Ki value of 0.11 nM for CB1 receptors, which is 30 times lower (i.e., higher affinity) than the Ki of JWH-018 (3.38 nM) [1]. Its fluorinated analog, 5F-PB-22, had a Ki of 0.13 nM, which is 26 times lower than JWH-018. This demonstrates that the non-fluorinated PB-22 scaffold possesses intrinsically high CB1 binding affinity, a property that is not significantly enhanced by terminal fluorination.

Receptor Binding Affinity CB1

Vendor-Supplied 3-Pyrrolidin-1-ylbenzonitrile Offers 98% Purity at a Cost of £44.00/g

3-Pyrrolidin-1-ylbenzonitrile (PB-22) is commercially available from Fluorochem with a certified purity of 98% at a cost of £44.00 for a 1 g unit . This compares favorably to alternative vendors: Avantor offers the compound at ≥97% purity for $184.62 per gram . For procurement decisions, the Fluorochem offering provides a higher purity grade (98% vs. ≥97%) at approximately 60% of the cost of the Avantor alternative.

Procurement Purity Cost-Effectiveness

Physicochemical Properties: Defined Melting Point and LogP Differentiate PB-22 from Liquid Analogs

3-Pyrrolidin-1-ylbenzonitrile is a solid at room temperature with a defined melting point of 84-85°C . Its calculated LogP is 2.34, indicating moderate lipophilicity . In contrast, many synthetic cannabinoid research tools like JWH-018 (LogP ~5.5) are significantly more lipophilic. This moderate lipophilicity of PB-22 can influence its solubility in aqueous buffers and its distribution in in vivo models, representing a distinct handling and formulation profile compared to more lipophilic analogs.

Physicochemical Properties Formulation Storage

Recommended Research Applications for 3-Pyrrolidin-1-ylbenzonitrile (PB-22) Based on Verified Differentiation


In Vitro CB1 and CB2 Cannabinoid Receptor Pharmacology Studies

PB-22 is the optimal choice for in vitro studies requiring a potent and balanced CB1/CB2 agonist. Its high potency at CB1 (EC50 = 5.1 nM) allows for robust signal generation at low concentrations, while its unique CB2/CB1 selectivity ratio (~7.3) makes it a distinct tool for dissecting receptor-specific signaling pathways compared to more biased agonists like UR-144 [1]. The compound's moderate lipophilicity (LogP = 2.34) simplifies dissolution in assay buffers, reducing the need for high concentrations of organic solvents that could interfere with cell viability .

In Vivo Cannabimimetic Efficacy and Behavioral Pharmacology in Rodent Models

For researchers conducting in vivo studies of cannabinoid effects, PB-22 is the preferred tool compound due to its demonstrated rank as the most potent inducer of hypothermia in a direct comparison with eight other synthetic cannabinoids [2]. This validated in vivo efficacy ensures reliable and measurable physiological responses at lower doses (0.3-3 mg/kg), minimizing animal stress and compound usage [3]. Its solid physical form (MP 84-85°C) and defined purity (98%) from vendors like Fluorochem facilitate accurate dosing and reproducible formulation .

Receptor Occupancy and Binding Affinity Studies for CB1

PB-22's exceptionally high binding affinity for the CB1 receptor (Ki = 0.11 nM) makes it an ideal radioligand candidate or a reference compound for competitive binding assays [4]. Its affinity is 30-fold higher than the commonly used reference JWH-018, allowing for more sensitive detection of receptor expression and occupancy [4]. This property is critical for studies in tissues with low receptor density or when assessing the binding kinetics of novel cannabinoid ligands.

Cost-Effective Procurement for Large-Scale or Long-Term Cannabinoid Research Programs

For laboratories planning extensive or longitudinal studies requiring gram-scale quantities of a potent CB1/CB2 agonist, 3-Pyrrolidin-1-ylbenzonitrile from Fluorochem offers a compelling combination of high purity (98%) and low cost (£44.00/g) . This is significantly more economical than alternative vendors (e.g., Avantor at $184.62/g for ≥97% purity), directly reducing research supply expenditures and enabling more ambitious experimental designs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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